Triethylsilyl 2-methylprop-2-ene-1-sulfinate

Protecting group strategy Hydrolytic stability Orthogonal deprotection

Triethylsilyl 2-methylprop-2-ene-1-sulfinate (CAS 850418-19-8), also known as triethylsilyl methallylsulfinate, is an organosilicon compound (C10H22O2SSi, MW 234.43). It belongs to the class of silyl methallylsulfinates, which function as neutral, non-basic silylating agents that transfer a trialkylsilyl group to hydroxyl and carboxyl substrates with the generation of only volatile byproducts (SO2 and isobutylene).

Molecular Formula C10H22O2SSi
Molecular Weight 234.43 g/mol
CAS No. 850418-19-8
Cat. No. B12054068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylsilyl 2-methylprop-2-ene-1-sulfinate
CAS850418-19-8
Molecular FormulaC10H22O2SSi
Molecular Weight234.43 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)OS(=O)CC(=C)C
InChIInChI=1S/C10H22O2SSi/c1-6-14(7-2,8-3)12-13(11)9-10(4)5/h4,6-9H2,1-3,5H3
InChIKeyIINRMKPFRWLCIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethylsilyl 2-methylprop-2-ene-1-sulfinate (CAS 850418-19-8): A Chemoselective TES-Transfer Reagent for Neutral Silylation


Triethylsilyl 2-methylprop-2-ene-1-sulfinate (CAS 850418-19-8), also known as triethylsilyl methallylsulfinate, is an organosilicon compound (C10H22O2SSi, MW 234.43) . It belongs to the class of silyl methallylsulfinates, which function as neutral, non-basic silylating agents that transfer a trialkylsilyl group to hydroxyl and carboxyl substrates with the generation of only volatile byproducts (SO2 and isobutylene) [1]. Prepared via a (CuOTf)2·C6H6-catalyzed sila-ene reaction of the corresponding methallylsilane with SO2 at 50 °C, this reagent is specifically designed for chemoselective and regioselective protection of polyols, carbohydrates, and base-sensitive substrates [1][2].

Why Triethylsilyl 2-methylprop-2-ene-1-sulfinate Cannot Be Replaced by Other TES Sources or Silyl Sulfinate Analogs


Generic substitution fails because the triethylsilyl (TES) methallylsulfinate occupies a unique reactivity niche defined by both its silyl group steric bulk and its neutral silylation mechanism. Compared to TES-Cl or TES-OTf, this reagent avoids the release of corrosive HCl or triflic acid, enabling silylation of acid-labile and epimerizable substrates under neutral conditions [1][2]. Within the silyl methallylsulfinate family, the TES variant provides intermediate steric hindrance and hydrolytic stability: TES ethers are significantly more stable than TMS ethers (allowing aqueous workup) but are selectively cleavable under milder conditions than TBS or TIPS ethers, offering orthogonal protection strategies in complex polyol synthesis [1]. Furthermore, the volatile-only byproduct profile (SO2 + isobutylene) reduces workup to simple evaporation, a practical advantage over traditional reagents that require aqueous extraction to remove silyl salts [1][2].

Quantitative Differentiation of Triethylsilyl 2-methylprop-2-ene-1-sulfinate for Procurement Decisions


TES Ether Hydrolytic Stability: A Quantifiable Window Between TMS Lability and TBS Robustness

Triethylsilyl (TES) ethers exhibit hydrolytic stability that is quantitatively intermediate between TMS and TBS ethers. Under acidic hydrolysis conditions, TES ethers are cleaved approximately 10–100 times more slowly than TMS ethers but approximately 10^4 times faster than TBS ethers, creating a defined stability window for selective deprotection [1][2]. This differential allows chemists to remove a TES group in the presence of TBS ethers using mild acid (e.g., AcOH/H2O/THF) or fluoride sources without affecting more robust silyl protecting groups [1].

Protecting group strategy Hydrolytic stability Orthogonal deprotection

Synthesis Yield of TES Methallylsulfinate Under Optimized Cu-Catalyzed Conditions

Triethylsilyl 2-methylprop-2-ene-1-sulfinate (1b, TES) was prepared alongside TMS, TBS, and TIPS analogs via a unified (CuOTf)2·C6H6-catalyzed sila-ene reaction of the corresponding methallyltrialkylsilane with SO2 at 50 °C [1]. The optimized catalytic conditions enabled synthesis on a preparative scale with yields reported after distillation [1]. While individual yields for each silyl variant are specified in the primary reference's Figure 2, the unified methodology ensures comparable synthetic accessibility across the silyl methallylsulfinate series, with the TES variant demonstrating sufficient stability for purification by distillation and commercial supply at ≥85% purity (GC) [1][2].

Sila-ene reaction Silyl sulfinate synthesis Preparative-scale reagent production

Neutral Silylation Mechanism Eliminates Acid/Base Byproducts vs. Conventional TES-Cl and TES-OTf

Unlike TES-Cl (which releases HCl requiring base scavengers) or TES-OTf (which generates triflic acid), triethylsilyl methallylsulfinate silylates alcohols, phenols, and carboxylic acids under neutral conditions with the sole byproducts being gaseous SO2 and isobutylene [1][2]. This eliminates the need for amine bases (e.g., imidazole, pyridine) that can cause epimerization of base-sensitive substrates. The Marković et al. study explicitly demonstrates the advantage for sterically hindered, epimerizable, and base-sensitive alcohols, which gave high-yield silyl ethers at room temperature [1]. Workup is reduced to solvent evaporation, contrasting with conventional TES reagents that require aqueous extraction to remove silyl salts and bases [1][2].

Neutral silylation Base-sensitive substrates Workup simplification

GC-MS Derivatization Compatibility: TES Provides Higher Molecular Weight Ions vs. TMS for Enhanced MS Detection

Silyl methallylsulfinates, including the TES variant, have been demonstrated as effective derivatization reagents for GC and GC-MS analysis of non-volatile polyhydroxy compounds [1]. While the primary literature focuses quantitative GC-MS method development on the TMS variant with ribose and malic acid as model analytes [2], class-level precedent establishes that TES derivatives produce higher molecular weight fragment ions compared to TMS derivatives, reducing interference from low-mass background ions and improving signal-to-noise ratios in selected ion monitoring (SIM) mode [3]. The TES group also provides longer GC retention times than TMS, improving chromatographic resolution of closely eluting polyol isomers [3].

GC-MS derivatization Polyhydroxy compound analysis Quantitative GC

Regioselective Silylation of Polyols: TES Methallylsulfinate vs. TES-Cl in Carbohydrate Chemistry

The Marković et al. study demonstrates the chemo- and regioselective semiprotection of polyols and glycosides using silyl methallylsulfinates under neutral conditions [1]. The TES reagent, with its intermediate steric bulk, provides preferential reactivity toward primary hydroxyl groups over secondary alcohols in carbohydrate substrates, a selectivity profile that is qualitatively different from TES-Cl (which requires base additives that can promote silyl migration) [1][2]. The neutral conditions prevent the base-catalyzed equilibration of silyl protecting groups that can erode regioselectivity over extended reaction times [1].

Carbohydrate protection Regioselective silylation Primary vs. secondary OH discrimination

Commercial Purity Specification: Available at ≥95% vs. TMS Analog at Variable Purity

Triethylsilyl 2-methylprop-2-ene-1-sulfinate is commercially available from multiple suppliers with defined purity specifications. AKSci lists the compound at a minimum purity of 95% , while Sigma Aldrich-associated catalog entries specify ≥85% purity by GC [1]. In contrast, the more widely used TMS analog (trimethylsilyl 2-methylprop-2-ene-1-sulfinate) is frequently supplied at lower or unspecified purity due to its greater hydrolytic sensitivity [2]. The higher intrinsic hydrolytic stability of the TES reagent facilitates storage, handling, and maintenance of purity over time compared to the TMS variant [2].

Reagent quality Purity specification Procurement standard

Primary Application Scenarios for Triethylsilyl 2-methylprop-2-ene-1-sulfinate Based on Quantitative Differentiation


Chemoselective Protection of Base-Sensitive and Epimerizable Alcohols in Total Synthesis

This reagent is uniquely suited for installing a TES protecting group on hydroxyl functionalities in substrates that contain base-labile esters (e.g., acetates, benzoates) or epimerizable stereocenters (e.g., β-hydroxy carbonyls, α-amino acid derivatives). The neutral silylation mechanism avoids base-catalyzed ester hydrolysis or epimerization, while the TES group's intermediate stability allows subsequent selective deprotection with mild acid without affecting TBS or TIPS ethers [1][2].

Orthogonal Protecting Group Strategy in Complex Carbohydrate and Polyol Synthesis

When synthesizing oligosaccharides or polyketide fragments requiring three-tiered silyl protection, the TES methallylsulfinate enables installation of the medium-stability silyl group under conditions orthogonal to both TMS (more labile) and TBS/TIPS (more robust) ethers. The volatile byproduct profile eliminates chromatographic purification after silylation, streamlining multi-step sequences [1]. The regioselectivity for primary over secondary alcohols under neutral conditions is particularly valuable for 6-O-TES protection of glycosides without disturbing base-sensitive anomeric substituents [1].

GC-MS Quantitation of Polyhydroxylated Biomarkers and Metabolites

For analytical laboratories quantifying polyols, sugar alcohols, hydroxy acids, or steroid metabolites by GC-MS, the TES reagent provides a straightforward single-step derivatization under neutral conditions. The resulting TES ethers offer higher molecular weight diagnostic ions than TMS derivatives, reducing background interference, and longer GC retention times, improving isomer separation [1][2]. The neutral conditions are compatible with thermally labile analytes that degrade under the basic catalysis required for conventional silylation reagents such as BSTFA or MSTFA [1].

Sulfinyl Transfer Reagent for Allyl Sulfoxide Synthesis via Grignard Addition

Beyond silylation, Vogel's silyl sulfinates including the TES variant have been demonstrated as effective sulfinyl transfer agents in reactions with aryl, heteroaryl, alkyl, and allyl Grignard reagents, yielding allyl sulfoxides in up to 83% yield with expulsion of the trialkylsilyloxy group [1][2]. The TES variant provides a steric and electronic profile distinct from TMS and TBS analogs, potentially modulating the diastereoselectivity of sulfoxide formation in chiral environments [2].

Quote Request

Request a Quote for Triethylsilyl 2-methylprop-2-ene-1-sulfinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.